

Z-DEVD-R110 Protocol for Flow Cytometry Analysis of Apoptosis

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Compound of Interest

Compound Name: Z-DEVD-R110

Cat. No.: B6303092

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and various disease states. A key hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 and caspase-7 are considered executioner caspases, playing a central role in the final stages of apoptosis by cleaving a broad range of cellular substrates. The **Z-DEVD-R110** substrate is a highly sensitive and specific tool for detecting the activity of caspase-3 and caspase-7 in living cells. This non-fluorescent substrate is cell-permeable and contains the DEVD peptide sequence, which is the recognition and cleavage site for caspase-3 and -7.^[1] Upon cleavage by activated caspases, the substrate releases the highly fluorescent rhodamine 110 (R110) molecule.^{[2][3][4]} The resulting fluorescence can be quantitatively measured by flow cytometry, allowing for the sensitive detection and quantification of apoptotic cells within a population.

This document provides a detailed protocol for the use of **Z-DEVD-R110** in flow cytometry for the analysis of apoptosis.

Principle of the Assay

The **Z-DEVD-R110** assay is based on the enzymatic activity of caspase-3 and -7. The **Z-DEVD-R110** substrate is a bisamide derivative of rhodamine 110, rendering it non-fluorescent. [2] In apoptotic cells, activated caspase-3 and -7 recognize and cleave the DEVD peptide sequence. This cleavage occurs in a two-step process, first yielding a fluorescent monoamide and then the highly fluorescent R110 product. The intensity of the green fluorescence emitted by the cleaved R110 is directly proportional to the amount of active caspase-3 and -7 in the cell. Flow cytometry allows for the quantification of this fluorescence at a single-cell level, enabling the identification and enumeration of apoptotic cells. The excitation and emission maxima of the cleaved R110 are approximately 496 nm and 520 nm, respectively, making it compatible with standard flow cytometer configurations.

Data Presentation

The following table summarizes representative quantitative data obtained from a flow cytometry experiment using the **Z-DEVD-R110** protocol to assess apoptosis in Jurkat cells treated with the apoptosis-inducing agent, Camptothecin.

Treatment	Concentration (µM)	Incubation Time (hours)	Mean Fluorescence Intensity (MFI)	% Apoptotic Cells (R110 Positive)
Vehicle (DMSO)	-	4	150	5.2%
Camptothecin	1	4	850	35.8%
Camptothecin	5	4	2100	78.5%
Camptothecin + Z-VAD-FMK (Pan-caspase inhibitor)	5	4	200	8.1%

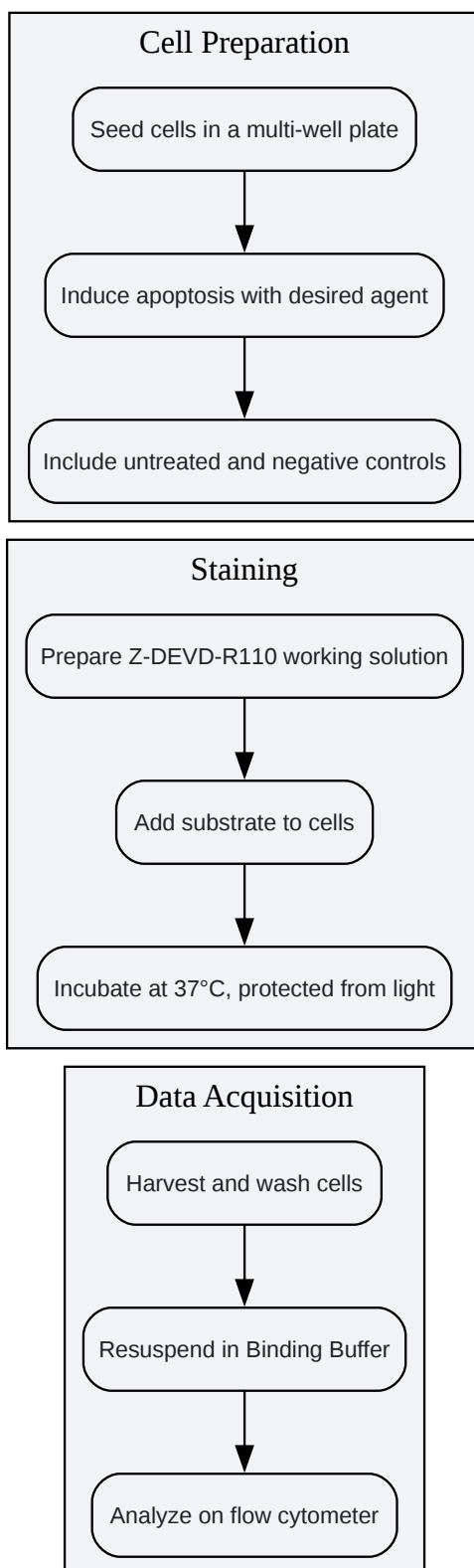
Experimental Protocols

Materials

- **Z-DEVD-R110** substrate
- Dimethyl sulfoxide (DMSO)

- Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
- 1X Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
- Apoptosis-inducing agent (e.g., Camptothecin, Staurosporine)
- Pan-caspase inhibitor (e.g., Z-VAD-FMK) for negative control
- Cell culture medium
- Flow cytometer tubes
- Micropipettes
- Centrifuge
- Flow cytometer with 488 nm laser excitation and appropriate emission filters (e.g., 530/30 nm)

Experimental Workflow



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Caption: Experimental workflow for **Z-DEVD-R110** flow cytometry analysis.

Detailed Protocol

1. Cell Preparation and Induction of Apoptosis:

- Seed cells (e.g., Jurkat, HeLa) in a multi-well plate at a density of 5×10^5 to 1×10^6 cells/mL in complete culture medium.
- Allow cells to adhere overnight if using adherent cell lines.
- Treat cells with the desired apoptosis-inducing agent at various concentrations.
- Include the following controls:
 - Untreated Control: Cells treated with the vehicle (e.g., DMSO) only.
 - Negative Control: Cells pre-treated with a pan-caspase inhibitor (e.g., 50 μ M Z-VAD-FMK) for 1 hour before adding the apoptosis-inducing agent.
- Incubate the cells for the desired period to allow for apoptosis induction (e.g., 2-6 hours).

2. Staining with **Z-DEVD-R110**:

- Prepare a stock solution of **Z-DEVD-R110** in DMSO (e.g., 1 mM).
- Immediately before use, prepare a working solution of **Z-DEVD-R110** by diluting the stock solution in pre-warmed cell culture medium or 1X Binding Buffer to the desired final concentration (typically 1-10 μ M).
- Add the **Z-DEVD-R110** working solution to each well.
- Incubate the cells at 37°C in a 5% CO₂ incubator for 30-60 minutes, protected from light.

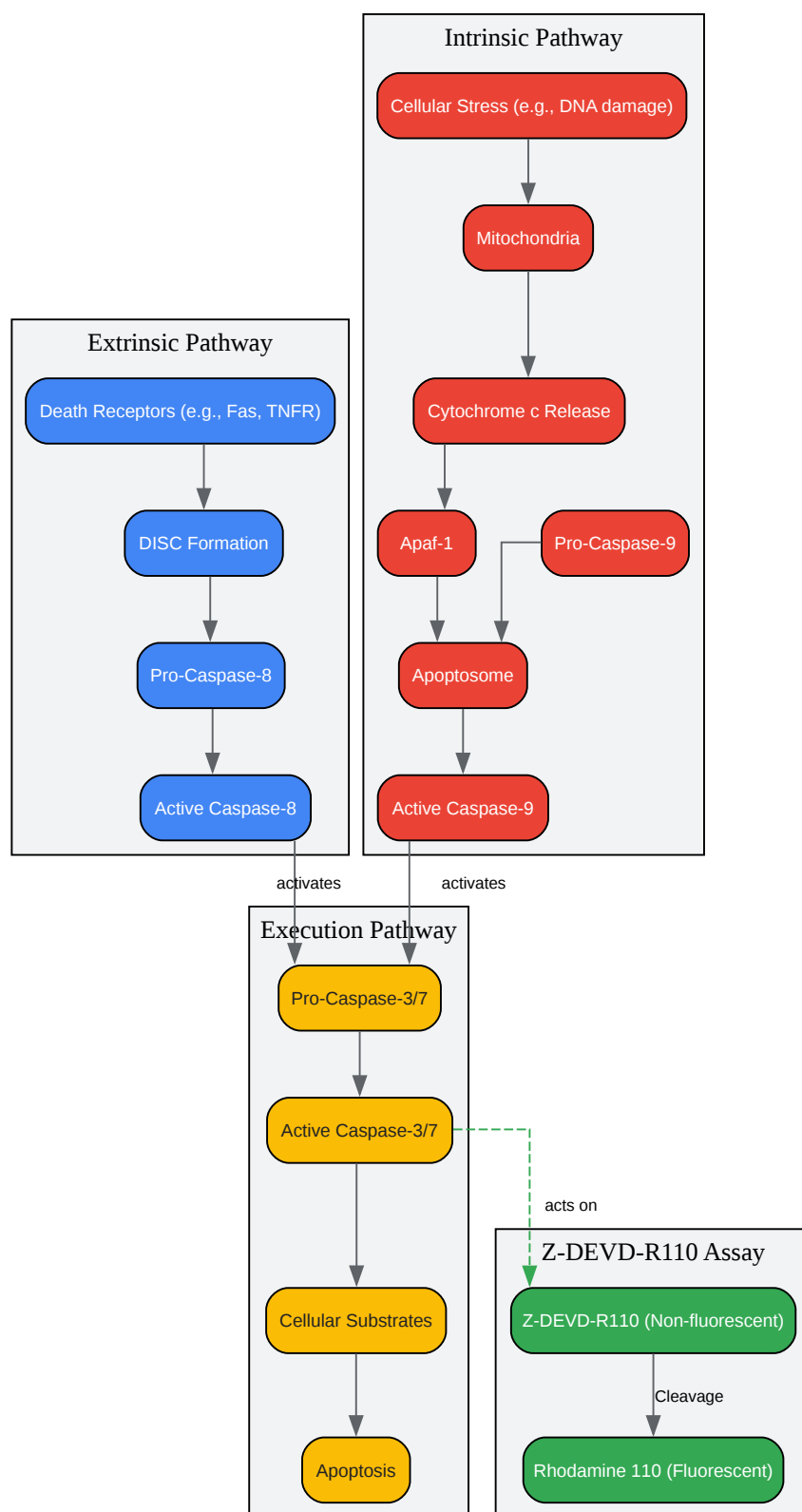
3. Cell Harvesting and Flow Cytometry Analysis:

- Suspension cells: Gently transfer the cell suspension to flow cytometer tubes.
- Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using a gentle non-enzymatic cell dissociation solution or by scraping. Transfer the cells to flow cytometer tubes.

- Centrifuge the cells at 300-400 x g for 5 minutes at room temperature.
- Discard the supernatant and gently resuspend the cell pellet in 300-500 µL of 1X Binding Buffer.
- Analyze the samples immediately on a flow cytometer. Excite the cells using a 488 nm laser and collect the emission using a standard FITC filter (e.g., 530/30 nm bandpass filter).
- Set up the flow cytometer using the untreated and negative control samples to define the R110-negative population.
- Acquire data for all samples, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
- Analyze the data to determine the percentage of R110-positive (apoptotic) cells and the Mean Fluorescence Intensity (MFI) of this population.

Signaling Pathway

The **Z-DEVD-R110** substrate detects the activity of executioner caspases-3 and -7, which are activated downstream of both the intrinsic and extrinsic apoptosis pathways.



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Caption: Caspase activation pathways leading to apoptosis and **Z-DEVD-R110** cleavage.

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